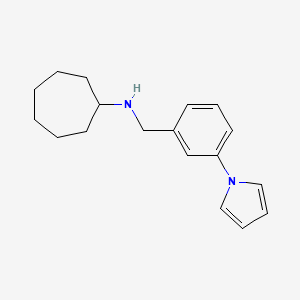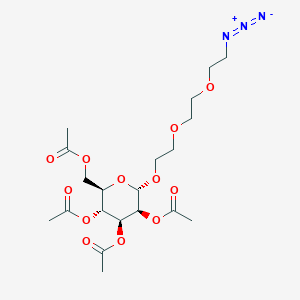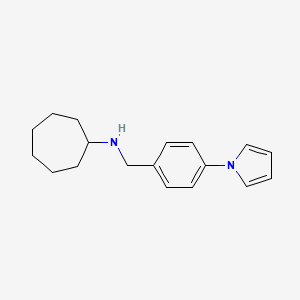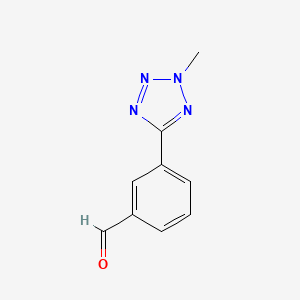
Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine, 95% (CHP-95) is a novel compound synthesized by a group of researchers at the University of Tokyo, Japan. CHP-95 is a cyclic amine derived from a cycloheptyl ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The compound has been studied for its potential use in scientific research, specifically as an inhibitor of enzymes and as a modulator of cell signaling pathways.
Aplicaciones Científicas De Investigación
Proteomics Research
Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine is utilized in proteomics research, where it serves as a specialty chemical in the study of protein expression and function. Its role in proteomics can be pivotal for understanding protein interactions and signaling pathways within various biological systems .
Synthesis of Electronically Conductive Polymers
This compound is used in the synthesis of electronically conducting copolymer films. These films are important for developing new materials that have applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells .
Anion Exchange Polymers
The compound is instrumental in creating anion exchange polymers that are electronically conductive. These polymers have significant applications in energy storage devices, including batteries and fuel cells, where they facilitate ion exchange and improve efficiency .
Propiedades
IUPAC Name |
N-[(3-pyrrol-1-ylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-2-4-10-17(9-3-1)19-15-16-8-7-11-18(14-16)20-12-5-6-13-20/h5-8,11-14,17,19H,1-4,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCMCVFQYZYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)







![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)
![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)

